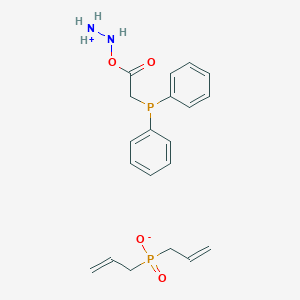
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate), commonly known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPPH has been studied extensively for its ability to act as a radical scavenger, which makes it useful in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of DPPH involves its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a radical scavenger by donating an electron to the free radical, which neutralizes its reactivity and prevents it from causing damage to cells and tissues.
Biochemische Und Physiologische Effekte
DPPH has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has also been found to possess neuroprotective properties, which make it useful in the treatment of various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPPH in lab experiments is its ability to act as a radical scavenger, which makes it useful in various assays that measure antioxidant activity. However, one of the limitations of using DPPH is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of DPPH, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the synthesis of new derivatives of DPPH with improved properties and reduced toxicity is an area of active research. Finally, the development of new assays that measure the antioxidant activity of DPPH and its derivatives is an area of ongoing research.
Synthesemethoden
The synthesis of DPPH involves the reaction between diphenylphosphinic acid and hydrazine hydrate, followed by the reaction with di-2-propenylphosphinic acid. The resulting product is a white crystalline powder that is soluble in polar solvents such as water and ethanol.
Wissenschaftliche Forschungsanwendungen
DPPH has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, DPPH has been found to possess antioxidant properties, which make it useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, DPPH has been used as a pesticide due to its ability to scavenge free radicals and prevent oxidative damage in plants. In material science, DPPH has been used as a radical initiator in the synthesis of polymers.
Eigenschaften
CAS-Nummer |
103597-89-3 |
|---|---|
Produktname |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) |
Molekularformel |
C20H26N2O4P2 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8) |
InChI-Schlüssel |
HDBPLTLOJQFMMX-UHFFFAOYSA-N |
SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Kanonische SMILES |
C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2 |
Andere CAS-Nummern |
103597-89-3 |
Synonyme |
(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



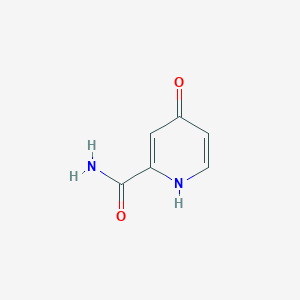
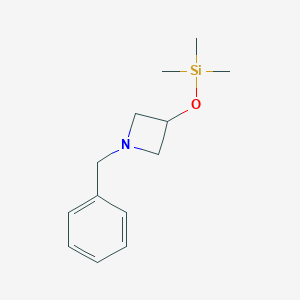
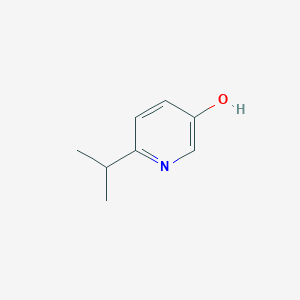
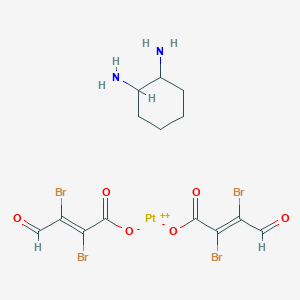
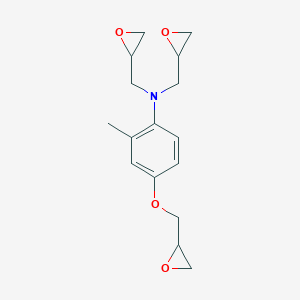
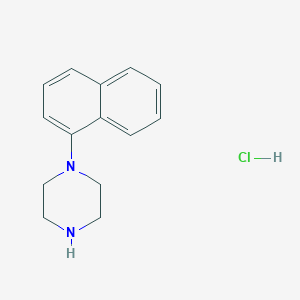
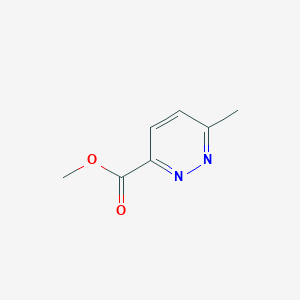
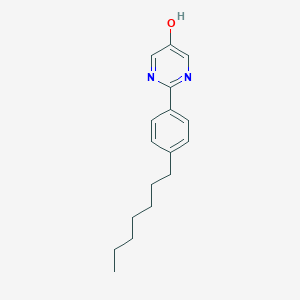
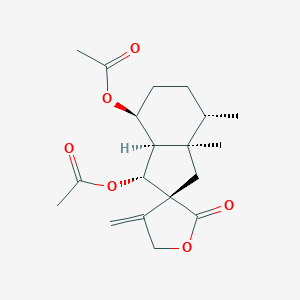
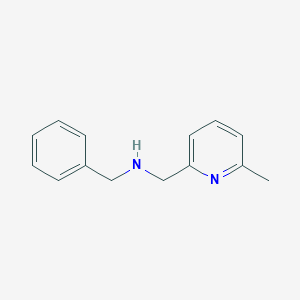
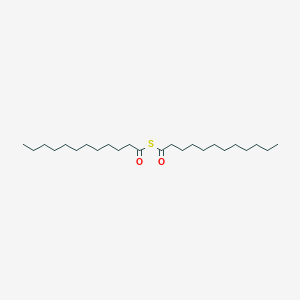
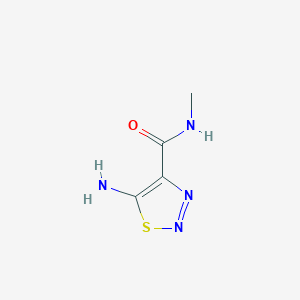
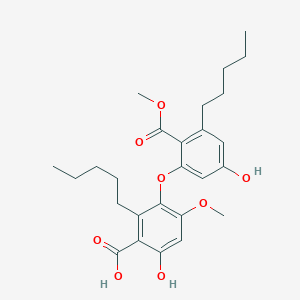
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)